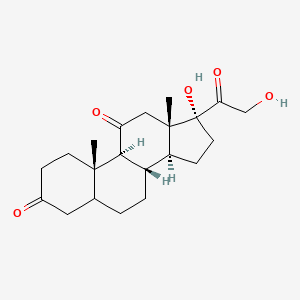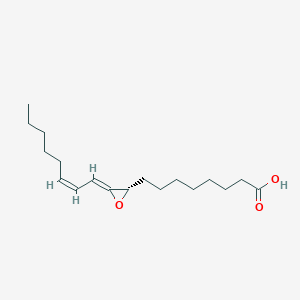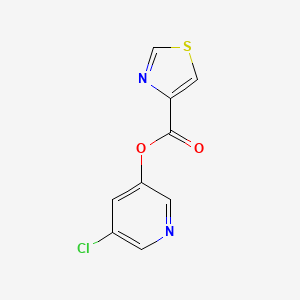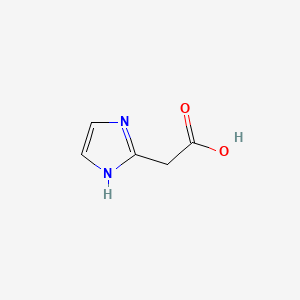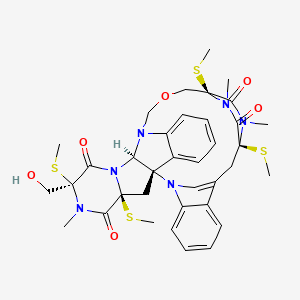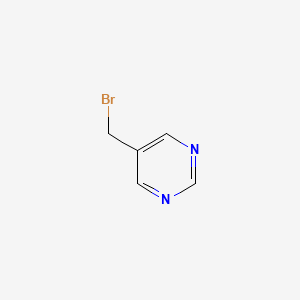
5-(Bromomethyl)pyrimidine
Overview
Description
5-(Bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2. It has an average mass of 173.011 Da and a monoisotopic mass of 171.963608 Da .
Synthesis Analysis
While specific synthesis methods for 5-(Bromomethyl)pyrimidine were not found in the search results, a general method for the synthesis of bis-pyrimidines has been described. This involves the use of rigid olefinic/aromatic linkers, yielding products in good to excellent yields .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)pyrimidine includes a pyrimidine ring with a bromomethyl group attached. The compound has two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .Physical And Chemical Properties Analysis
5-(Bromomethyl)pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C. It dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Synthesis of Imidazolinones
5-(Bromomethyl)pyrimidine: is a key intermediate in the synthesis of imidazolinones, which are compounds with a wide range of biological activities. The bromination of pyrimidine derivatives is a crucial step in creating these compounds, which can have applications in agriculture as herbicides and in medicine as therapeutic agents .
Antimicrobial and Antiviral Agents
The pyrimidine scaffold is known for its antimicrobial and antiviral properties5-(Bromomethyl)pyrimidine can be used to synthesize pyrimidine derivatives that act as potent antimicrobial and antiviral agents, addressing a variety of infectious diseases .
Anticancer Research
Pyrimidine derivatives have been identified as potential anticancer agents. The introduction of a bromomethyl group into the pyrimidine ring can lead to compounds that inhibit the growth of cancer cells. Research into 5-(Bromomethyl)pyrimidine derivatives could lead to new treatments for various types of cancer .
Central Nervous System (CNS) Agents
The structural diversity of pyrimidine allows for the creation of CNS-active agents. Derivatives of 5-(Bromomethyl)pyrimidine may be developed as potential treatments for neurological disorders, acting as calcium channel blockers or antidepressants .
Bromination of Nucleosides
5-(Bromomethyl)pyrimidine: can be utilized in the selective bromination of nucleosides. This is particularly useful in the field of medicinal chemistry, where modifications to nucleosides can lead to the development of novel therapeutic agents .
Chemical Kinetics and Catalysis
The bromination reaction involving 5-(Bromomethyl)pyrimidine can be studied to understand the kinetics and mechanism of chemical reactions. This knowledge is essential for optimizing reaction conditions in industrial chemical synthesis, leading to more efficient processes .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidine derivatives generally interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
5-(Bromomethyl)pyrimidine likely affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids (RNA and DNA), regulation of enzymatic reactions, and energy production .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(Bromomethyl)pyrimidine . .
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromo-2-(bromomethyl)pyrimidine hydrobromide, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling the compound .
properties
IUPAC Name |
5-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPCEAMFCKQRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560224 | |
| Record name | 5-(Bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)pyrimidine | |
CAS RN |
25198-96-3 | |
| Record name | 5-(Bromomethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25198-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




